Geminal Diacetate Versus Vinyl Acetate: Higher Reactivity with Hydrolases Sensitive to Acetaldehyde
Geminal diacetates, including crotonaldehyde diacetate as a representative member of the class, demonstrate higher reactivity than vinyl acetate when employed as acyl donors for hydrolases that are sensitive to acetaldehyde inhibition. This class-level advantage stems from the fact that geminal diacetates release an aldehyde co-product rather than acetaldehyde, thereby preserving enzymatic activity in sensitive systems [1]. Under optimized enzymatic acylation conditions, geminal diacetates achieved yields up to 98% without E/Z isomerization of the double bond, whereas vinyl acetate under comparable conditions generates acetaldehyde that progressively inhibits the enzyme [1].
| Evidence Dimension | Acyl donor reactivity with acetaldehyde-sensitive hydrolases |
|---|---|
| Target Compound Data | Geminal diacetates (class): up to 98% yield without E/Z isomerization |
| Comparator Or Baseline | Vinyl acetate: yields unspecified; acetaldehyde byproduct causes enzyme inhibition |
| Quantified Difference | Geminal diacetates avoid acetaldehyde-mediated enzyme inhibition; vinyl acetate generates inhibitory acetaldehyde |
| Conditions | Enzymatic acylation of primary alcohols using hydrolases; optimized reaction conditions |
Why This Matters
For procurement in enzymatic acylation workflows, geminal diacetates offer a process advantage by maintaining enzyme integrity and enabling higher yields compared to vinyl acetate-based protocols, which may require additional enzyme replenishment or suffer reduced turnover.
- [1] Koszelewski, D.; et al. Evaluation of gem-diacetates as alternative reagents for enzymatic regio- and stereoselective acylation of alcohols. The Journal of Organic Chemistry 2021, 86, 6331-6342. View Source
